2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile
Description
2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a benzylsulfanyl group at position 2, a methyl group at position 6, and a carbonitrile moiety at position 2. The benzylsulfanyl group enhances lipophilicity and may influence binding interactions in biological systems, while the carbonitrile group serves as a key functional handle for further chemical modifications .
Properties
IUPAC Name |
2-benzylsulfanyl-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-11-7-8-13(9-15)14(16-11)17-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBNNFANXLGUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile typically involves the reaction of 2-chloro-6-methylpyridine-3-carbonitrile with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the carbonitrile group can form hydrogen bonds with biological molecules, affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrile but differ in substituents, which critically alter their physicochemical and functional properties:
Compound A : 2-(Benzylsulfanyl)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Molecular Formula : C₂₀H₁₇BrN₂O₃S
- Molecular Weight : 445.33 g/mol
- Key Features :
- Additional bromo, hydroxy, and methoxy substituents on the phenyl ring.
- A 1,4,5,6-tetrahydropyridine (piperidine) ring instead of a fully aromatic pyridine.
- Presence of a ketone group at position 4.
- The ketone group introduces hydrogen-bonding capability .
Compound B : 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Molecular Formula : C₇H₆N₂O₂
- Molecular Weight : 158.14 g/mol
- Key Features :
- Simplified structure lacking the benzylsulfanyl group.
- Hydroxy and ketone groups at positions 4 and 6, respectively.
- Implications : The absence of the benzylsulfanyl group reduces lipophilicity, making this compound more polar and water-soluble. The hydroxy group may confer antioxidant or metal-chelating properties .
Compound C : 2-(Benzylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Molecular Formula : C₂₀H₁₈N₂O₂S
- Molecular Weight : 350.43 g/mol
- Key Features :
- Methoxy-substituted phenyl ring at position 3.
- Similar tetrahydropyridine core as Compound A.
Comparative Data Table
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂S (inferred) | C₂₀H₁₇BrN₂O₃S | C₇H₆N₂O₂ | C₂₀H₁₈N₂O₂S |
| Molecular Weight | ~258.33 g/mol | 445.33 g/mol | 158.14 g/mol | 350.43 g/mol |
| Key Substituents | 2-BzS, 6-Me, 3-CN | 4-Br/OH/OMe, 6-oxo | 4-OH, 6-oxo | 4-OMe, 6-oxo |
| Aromaticity | Fully aromatic pyridine | Partially saturated ring | Dihydropyridine | Partially saturated ring |
| Lipophilicity (LogP) | High (due to BzS) | Moderate (polar groups) | Low | Moderate |
Biological Activity
2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H12N2S
- Molecular Weight : 244.32 g/mol
The compound features a pyridine ring substituted with a benzylsulfanyl group and a carbonitrile functional group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have shown that similar pyridine derivatives possess significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit comparable effects.
Anticancer Activity
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating intrinsic pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The benzylsulfanyl group may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may bind to specific receptors, influencing cell signaling cascades that regulate growth and survival.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted for their ability to induce oxidative stress in target cells, contributing to their anticancer effects .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study 2: Anticancer Properties
In vitro studies conducted on cancer cell lines (MCF-7 breast cancer cells) demonstrated that this compound effectively inhibited cell proliferation. The IC50 value was determined to be in the micromolar range, indicating a potent effect. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | ~10 | Enzyme inhibition, ROS generation |
| 5-Acetyl-2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrile | Antimicrobial | ~15 | Enzyme inhibition |
| Pyridine Derivative X | Anticancer | ~8 | Receptor modulation |
The table above highlights the comparative biological activities of related compounds, emphasizing the potential of this compound as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
